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molecular formula C13H10O3 B086727 3-Hydroxyphenyl benzoate CAS No. 136-36-7

3-Hydroxyphenyl benzoate

Cat. No. B086727
M. Wt: 214.22 g/mol
InChI Key: GDESWOTWNNGOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293715B2

Procedure details

By using 3-hydroxyphenyl benzoate (100 mg) and cyclohexanol (54.3 μl) as starting materials, the title compound (29 mg) was obtained in the same manner as that of Reference Example 15.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
54.3 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[CH:11]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.C1(O)CCCCC1>>[CH:1]1([O:9][C:10]2[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=2)[CH2:2][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(=CC=C1)O
Step Two
Name
Quantity
54.3 μL
Type
reactant
Smiles
C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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